4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide
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Overview
Description
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide is a compound with a complex structure, reflecting its diverse functionalities and potential applications. This article explores its synthesis, chemical behavior, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide typically involves several steps:
Formation of the Benzofuran Moiety: : The benzofuran ring system is often constructed through cyclization reactions, such as the dehydration of 2-hydroxy-phenylethanone derivatives.
Functional Group Introduction:
Amide Bond Formation: : The final step involves coupling the benzofuran derivative with 3-fluoro-4-methylphenylamine using a suitable coupling reagent, like carbodiimide, to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely employ high-throughput synthesis techniques, optimizing each reaction step for yield and purity. Continuous flow chemistry and catalytic processes can be utilized to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, particularly on the benzofuran and benzamide moieties.
Reduction: : The nitro group (if present) or other reducible functionalities may be reduced under hydrogenation conditions.
Substitution: : The aromatic rings are subject to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen (H₂) gas.
Substitution: : Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: : Hydroxylated derivatives.
Reduction: : Amino derivatives if nitro groups are present.
Substitution: : Halogenated or other substituted aromatic derivatives.
Scientific Research Applications
This compound is of significant interest due to its diverse applications in various fields:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying enzymatic processes involving benzofuran and benzamide functionalities.
Medicine: : Investigated for its pharmacological properties, potentially acting as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory effects.
Industry: : Utilized in the formulation of specialized materials, including polymers and coatings.
Mechanism of Action
The specific mechanism of action for 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide depends on its application:
Molecular Targets: : It may interact with enzymes or receptors, altering their activity.
Pathways Involved: : It can modulate signaling pathways, potentially influencing cellular processes such as apoptosis, inflammation, or microbial growth.
Comparison with Similar Compounds
When compared to other benzofuran or benzamide derivatives, this compound stands out due to:
Uniqueness: : The combination of benzofuran and fluorinated benzamide moieties is relatively rare, offering distinct chemical properties.
Similar Compounds
2-(4-Fluorobenzyl)benzofuran
N-(3-Fluorophenyl)benzamide
4-(Benzyloxy)benzamide
Each of these similar compounds has unique aspects, but 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide is distinguished by its dual functional groups, offering a broader range of chemical reactivity and biological activity.
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Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluoro-4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO3/c1-16-7-12-20(13-21(16)26)27-24(28)18-10-8-17(9-11-18)15-29-22-6-4-5-19-14-25(2,3)30-23(19)22/h4-13H,14-15H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAKDHXUISRNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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